molecular formula C14H20N2O5S B5800963 4-Methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

4-Methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Cat. No. B5800963
M. Wt: 328.39 g/mol
InChI Key: SDPVWKIMUMGBCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves several chemical reactions, including cyclocondensation and reactions with different sulfonamide groups. For example, the synthesis of novel anti-breast cancer agents utilizes cyclocondensation of morpholine-substituted β-diketone with hydrazinobenzenesulfonamide hydrochloride, followed by evaluations against cancer cell lines through MTT assay and molecular docking studies (Kumar et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and spectroscopic studies, plays a crucial role in understanding the properties and potential applications of these compounds. The crystal structures of some derivatives have been elucidated, showing various supramolecular architectures facilitated by interactions like C—H⋯πaryl and C—H⋯O, contributing to their stability and reactivity (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that are essential for their synthesis and modification. These reactions include O-[(11)C]-methylation, cycloaddition, and amidation, contributing to the diversity of their chemical properties and potential applications in medical and material sciences (Gao et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for the application and handling of these compounds. For instance, the crystal structures of derivatives reveal two- and three-dimensional architectures, which are influenced by their molecular configurations and the types of intermolecular interactions present (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of "4-Methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide" derivatives, such as reactivity, stability, and interaction with biological targets, are largely determined by their molecular structure and functional groups. These properties are essential for their potential therapeutic applications and their interactions with biological systems (Kumar et al., 2020).

properties

IUPAC Name

4-methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-15(11-14(17)16-7-9-21-10-8-16)22(18,19)13-5-3-12(20-2)4-6-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPVWKIMUMGBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

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